SR-29065: A Deep Dive into its Mechanism of Action as a Selective REV-ERBα Agonist
SR-29065: A Deep Dive into its Mechanism of Action as a Selective REV-ERBα Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-29065 is a synthetic agonist that selectively targets the nuclear receptor REV-ERBα, a critical component of the mammalian circadian clock.[1][2] As a transcriptional repressor, REV-ERBα plays a pivotal role in regulating gene expression networks involved in metabolism, inflammation, and circadian rhythm. The development of selective REV-ERBα agonists like SR-29065 has opened new avenues for therapeutic intervention in a range of disorders, particularly autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of SR-29065, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: REV-ERBα Agonism and Transcriptional Repression
The primary mechanism of action of SR-29065 is its function as a selective agonist for REV-ERBα.[1][2] Upon binding to the ligand-binding domain of REV-ERBα, SR-29065 induces a conformational change in the receptor. This conformational change facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[3] The REV-ERBα/NCoR/HDAC3 complex then binds to specific DNA sequences known as REV-ERB response elements (ROREs) located in the promoter regions of its target genes. This binding leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent repression of gene transcription.
A key set of genes regulated by REV-ERBα are core components of the circadian clock machinery, namely Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput). By repressing the transcription of Bmal1 and Clock, REV-ERBα plays a crucial role in the negative feedback loop of the circadian clock.[4] SR-29065, by activating REV-ERBα, enhances this repressive activity, thereby modulating circadian rhythms.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and properties of SR-29065.
| Parameter | Value | Assay | Reference |
| EC50 for REV-ERBα | 110 nM | Luciferase Reporter Assay | [Unreferenced] |
| Selectivity | No significant activity against REV-ERBβ | Not specified | [Unreferenced] |
| Murine Liver Microsome Stability | 32 min | In vitro metabolic stability assay | [Unreferenced] |
| Human Liver Microsome Stability | 76 min | In vitro metabolic stability assay | [Unreferenced] |
| In Vivo Efficacy (EAE Mouse Model) | |||
| Dosing Regimen | 25 or 50 mg/kg, intraperitoneally, twice daily | Experimental Autoimmune Encephalomyelitis (EAE) | [Unreferenced] |
| Effect on Disease Onset | Delayed | Clinical scoring of EAE symptoms | [Unreferenced] |
| Effect on Disease Severity | Reduced | Clinical scoring of EAE symptoms | [Unreferenced] |
| Effect on CNS T-cell Infiltration | Reduction in CD3+ T-cells | Flow cytometry of CNS-infiltrating lymphocytes | [Unreferenced] |
| Target Gene Engagement | Decreased expression of Bmal1 and Clock | qPCR analysis of liver tissue | [4] |
Signaling Pathways
The activation of REV-ERBα by SR-29065 initiates a cascade of downstream signaling events, primarily centered around transcriptional repression.
Beyond its role in the core clock, REV-ERBα activation by SR-29065 influences inflammatory pathways. One key mechanism is the repression of T helper 17 (Th17) cell differentiation and function. Th17 cells are critical drivers of autoimmune inflammation, and their development is dependent on the transcription factor RORγt. REV-ERBα can antagonize RORγt activity, thereby suppressing the expression of pro-inflammatory cytokines such as IL-17.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro REV-ERBα Agonist Activity Assay (Luciferase Reporter Assay)
This protocol describes a common method for assessing the potency of REV-ERBα agonists.
Objective: To determine the EC50 value of SR-29065 for REV-ERBα.
Materials:
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HEK293T cells
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Expression plasmid for a Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα-LBD)
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Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
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Control plasmid for normalization (e.g., Renilla luciferase)
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Lipofectamine 2000 or similar transfection reagent
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DMEM with 10% FBS
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SR-29065
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Dual-Luciferase Reporter Assay System
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
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Transfection: Co-transfect the cells with the Gal4-REV-ERBα-LBD expression plasmid, the Gal4-UAS luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of SR-29065 or vehicle control (DMSO).
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Incubation: Incubate the cells for another 24 hours.
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Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the SR-29065 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Efficacy Assessment in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the induction and assessment of EAE in mice to evaluate the in vivo efficacy of SR-29065.
Objective: To assess the effect of SR-29065 on the onset, severity, and underlying immunology of EAE.
Materials:
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Female C57BL/6 mice (8-12 weeks old)
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Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Pertussis toxin (PTX)
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SR-29065
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Vehicle control (e.g., corn oil)
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Syringes and needles for immunization and administration
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Equipment for clinical scoring and tissue collection
Procedure:
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EAE Induction:
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On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
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On day 0 and day 2, administer pertussis toxin intraperitoneally.
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Compound Administration:
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Begin administration of SR-29065 (e.g., 25 or 50 mg/kg) or vehicle control intraperitoneally twice daily, starting from the day of immunization or at the onset of clinical signs.
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Clinical Scoring:
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Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
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Tissue Collection and Analysis (at study endpoint):
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Perfuse mice with PBS and collect brains and spinal cords.
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Isolate mononuclear cells from the central nervous system (CNS).
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Analyze the immune cell populations (e.g., CD4+, CD8+, Th1, Th17 cells) by flow cytometry.
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Collect liver tissue for analysis of target gene expression (e.g., Bmal1, Clock) by qPCR.
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Data Analysis:
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Compare the mean clinical scores, disease incidence, and day of onset between the SR-29065-treated and vehicle-treated groups.
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Analyze the flow cytometry and qPCR data to determine the effect of SR-29065 on immune cell infiltration and target gene engagement.
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Conclusion
SR-29065 is a potent and selective agonist of REV-ERBα that demonstrates a clear mechanism of action through the recruitment of corepressor complexes and subsequent transcriptional repression of target genes. Its ability to modulate the core circadian clock and suppress pro-inflammatory pathways, particularly those driven by Th17 cells, underscores its therapeutic potential for autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of REV-ERBα agonists.
